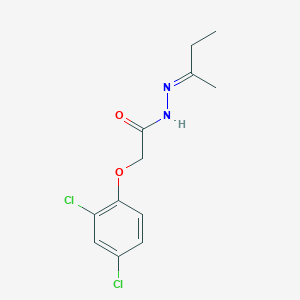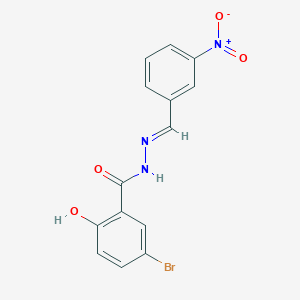
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether, also known as IPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether is not fully understood. However, it is believed to act on various targets in the body, including the central nervous system, immune system, and cancer cells. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, acetylcholinesterase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, enhance cognitive function, and protect against neurodegenerative diseases. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether involves the reaction of 4-isonicotinoyl-1-piperazine carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base. This results in the formation of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether as a white solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anti-inflammatory and analgesic properties. In neuroscience, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
[4-(2-methoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)19-10-12-20(13-11-19)17(21)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3 |
Clave InChI |
CMMNSKKHGZXCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)


![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

